1,8-Naphthyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-5-11-8-6(7)2-1-4-10-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLKQPVOQXXCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355926 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99066-71-4 | |
| Record name | 1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,8 Naphthyridine 4 Carboxylic Acid and Its Derivatives
Classical and Established Synthetic Routes to the 1,8-Naphthyridine (B1210474) Core
The synthesis of the 1,8-naphthyridine skeleton has been a subject of interest for decades, leading to the development of several classical methods. These reactions typically involve the condensation of a substituted 2-aminopyridine (B139424) derivative with a suitable carbonyl compound.
Friedlander Reaction and its Mechanistic Exploration
The Friedlander synthesis is a widely employed and straightforward method for constructing the 1,8-naphthyridine ring system. nih.gov It involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene group adjacent to a carbonyl functionality. tsijournals.com This reaction can be catalyzed by acids or bases.
Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, a gram-scale synthesis of 1,8-naphthyridines has been achieved in water using choline (B1196258) hydroxide (B78521), a biocompatible ionic liquid, as a catalyst. nih.govacs.org This method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.govacs.org The reaction of 2-aminonicotinaldehyde with various aliphatic and aromatic carbonyl compounds in the presence of choline hydroxide in water at 50°C provides excellent yields of the corresponding 1,8-naphthyridine derivatives. nih.govacs.org
Another green approach utilizes basic ionic liquids, such as [Bmmim][Im], as both the catalyst and solvent under solvent-free conditions. nih.govacs.org This method has been shown to be effective for a range of cyclic and acyclic ketones, affording the desired 1,8-naphthyridine products in good yields. nih.govacs.org The ionic liquid can be recovered and reused multiple times without a significant loss of catalytic activity. nih.gov
Microwave-assisted synthesis has also emerged as a rapid and efficient alternative. The DABCO-catalyzed Friedlander condensation of 2-aminonicotinaldehyde with various active methylene (B1212753) compounds under solvent-free microwave irradiation provides 1,8-naphthyridines in good yields within a few minutes. tsijournals.com
Mechanistic Exploration: The proposed mechanism for the base-catalyzed Friedlander reaction begins with the deprotonation of the α-carbon of the carbonyl compound to form a carbanion. nih.gov This carbanion then undergoes a condensation reaction with the aldehyde group of the 2-aminonicotinaldehyde. nih.gov Subsequent cyclization and dehydration lead to the formation of the 1,8-naphthyridine ring. nih.gov In the case of ionic liquid catalysis in water, it is suggested that hydrogen bonding between the catalyst and the reactants plays a pivotal role in facilitating the reaction. nih.govacs.org
Table 1: Examples of Friedlander Synthesis of 1,8-Naphthyridine Derivatives
| Starting Aldehyde | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide/H₂O | 2-Methyl-1,8-naphthyridine | 99 | nih.gov |
| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline hydroxide/H₂O | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govrsc.orgnaphthyridine | 92 | nih.gov |
| 2-Amino-3-pyridinecarboxaldehyde (B47744) | 2-Phenylacetophenone | [Bmmim][Im] | 2,3-Diphenyl-1,8-naphthyridine | >90 | nih.gov |
| 2-Aminonicotinaldehyde | Ethyl acetoacetate | DABCO/Microwave | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 86 | tsijournals.com |
Conrad-Limpach Method
The Conrad-Limpach synthesis is another classical method that can be adapted for the preparation of certain 1,8-naphthyridine derivatives, although it is more commonly associated with quinoline (B57606) synthesis. The general strategy involves the reaction of an aminopyridine with a β-ketoester. The initial condensation forms an enamine, which is then cyclized at high temperatures.
Combes Reaction
Similar to the Conrad-Limpach method, the Combes reaction, which typically synthesizes quinolines from anilines and β-diketones, can be applied to the synthesis of 1,8-naphthyridines by using an appropriate aminopyridine. wikipedia.org The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to yield the final product. wikipedia.org
Meth-Cohn Reaction
Niementowski Reaction
The Niementowski reaction, traditionally used for quinoline synthesis from anthranilic acids and carbonyl compounds, has been investigated for the preparation of 1,8-naphthyridines. rsc.orgwikipedia.org For instance, a Niementowski synthesis starting from ethyl 2-amino-6-phenylnicotinate has been reported. rsc.org The reaction generally involves heating the reactants, often to high temperatures, to effect condensation and cyclization. wikipedia.org
Pfitzinger-Borsche Reaction
The Pfitzinger-Borsche reaction, which typically involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids, has been successfully adapted for the synthesis of 1,8-naphthyridine-4-carboxylic acids. wikipedia.orgnih.gov A Pfitzinger-type condensation of [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic compound in the presence of ethanolic potassium hydroxide directly affords bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety after acidification. nih.gov This method provides a direct route to these valuable compounds. nih.gov
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and related heterocyclic systems. While the classic polar version of this reaction is challenging for electron-deficient pyridine (B92270) rings, a radical-based approach has been developed to access tetrahydronaphthyridine structures. This formal Pictet-Spengler reaction of electron-poor pyridines, which would not typically undergo the classic reaction, allows for the synthesis of α-substituted tetrahydronaphthyridines. researchgate.net The process involves the combination of aldehydes with specially designed HARP (halogen amine radical protocol) reagents, leading to the predictable formation of various regioisomeric products in a single step. researchgate.net
Doebner Reaction and Substituent Effects on Yield
The Doebner reaction provides a pathway for synthesizing substituted 1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acids. This reaction typically involves the condensation of a 2-aminopyridine derivative with an aldehyde and pyruvic acid. A critical factor influencing the success and yield of this reaction is the nature of the substituent on the 2-aminopyridine ring. oregonstate.edu
Research has shown that strong electron-releasing groups at the 6-position of the 2-aminopyridine are necessary to activate the C-3 position for ring closure, leading to the formation of the 1,8-naphthyridine skeleton. oregonstate.edu If the substituent is not sufficiently electron-donating, such as a methyl group, the pyridine ring is not nucleophilic enough, and cyclization may occur through the ring nitrogen, failing to produce the desired naphthyridine product. oregonstate.edu
The use of 2,6-diaminopyridine (B39239) in the Doebner reaction successfully yields a 1,8-naphthyridine due to the powerful electron-releasing nature of the second amino group. Similarly, 6-hydroxy-2-aminopyridine is also effective, though it produces a lower yield compared to the diamino precursor. The choice of aldehyde also impacts the reaction outcome; for instance, o-methoxybenzaldehyde has been found to produce a better yield compared to benzaldehyde. oregonstate.edu
Table 1: Effect of Aldehyde on Doebner Reaction Yield
| 2-Aminopyridine Derivative | Aldehyde | Product | Yield |
| 2,6-diaminopyridine | Benzaldehyde | 7-amino-2-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid | Higher |
| 2,6-diaminopyridine | o-Methoxybenzaldehyde | 7-amino-2-(o-methoxyphenyl)-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid | Better than Benzaldehyde |
| 6-hydroxy-2-aminopyridine | Benzaldehyde | 7-hydroxy-2-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid | Lower than 2,6-diaminopyridine |
Advanced and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing 1,8-naphthyridines.
Catalytic-Free One-Pot Syntheses
Efficient one-pot procedures have been developed for the preparation of 1,8-naphthyridine derivatives, simplifying the synthetic process and reducing waste. For instance, substituted 1,8-naphthyridin-4-ones can be prepared via an efficient one-pot method. nih.gov Furthermore, a catalyst-free and solvent-free approach has been successfully employed for the synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. This reaction proceeds by heating a mixture of 2-aminonicotinaldehyde and ethyl cyanoacetate (B8463686) in the presence of piperidine, demonstrating a simple and clean synthetic route. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a non-conventional technique for accelerating organic reactions. This approach is noted for being easy, effective, economical, and eco-friendly. tsijournals.com The Friedlander condensation, a key reaction for synthesizing 1,8-naphthyridines, can be significantly enhanced using microwave irradiation. tsijournals.com
A notable example is the 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyzed Friedlander condensation of 2-aminonicotinaldehyde with various carbonyl compounds containing an α-methylene group. This reaction, conducted under solvent-free microwave conditions, produces 1,8-naphthyridines in good yields (74-86%) within minutes, a drastic reduction in reaction time compared to conventional heating methods. tsijournals.com This high-yield protocol provides a cleaner product and a superior alternative to existing methods. tsijournals.com
Table 2: Microwave-Assisted Synthesis of 1,8-Naphthyridines using DABCO Catalyst
| Carbonyl Compound (2a-g) | Product (3a-g) | Yield (%) |
| Acetophenone | 2-Phenyl-1,8-naphthyridine | 86 |
| 4-Methylacetophenone | 2-(p-Tolyl)-1,8-naphthyridine | 82 |
| 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-1,8-naphthyridine | 84 |
| 4-Chloroacetophenone | 2-(4-Chlorophenyl)-1,8-naphthyridine | 78 |
| 4-Nitroacetophenone | 2-(4-Nitrophenyl)-1,8-naphthyridine | 76 |
| Cyclohexanone | 2,3-Tetramethylene-1,8-naphthyridine | 74 |
| Phenylacetonitrile | 2-Amino-3-phenyl-1,8-naphthyridine | 80 |
| Source: Data compiled from a study on DABCO-catalyzed Friedlander condensation under microwave irradiation. tsijournals.com |
Ionic Liquid-Catalyzed Methodologies for 1,8-Naphthyridine Synthesis
Ionic liquids (ILs) have been employed as green solvents and catalysts for the synthesis of 1,8-naphthyridine derivatives via the Friedlander reaction. nih.govacs.orgnih.gov This approach offers a convenient, rapid, and high-yielding method that avoids the use of hazardous and expensive acid or base catalysts. nih.gov Basic ionic liquids, in particular, have shown remarkable catalytic activity. nih.govacs.org
In a model reaction between 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone, the ionic liquid [Bmmim][Im] was identified as a highly efficient catalyst and reaction medium. nih.gov The reaction conditions were optimized, and it was found that the ionic liquid could be easily recovered and reused multiple times without a significant loss of catalytic activity. nih.gov Another study highlighted the use of choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, a first-of-its-kind report. windows.netnih.gov
Table 3: Catalytic Competency of Various Ionic Liquids in the Friedlander Reaction
| Entry | Catalyst | Yield (%) |
| 1 | [Bmim]Br | 21 |
| 2 | [Bmim][BF4] | 25 |
| 3 | [Bmim][HSO4] | 34 |
| 4 | [Bmmim][Im] | 95 |
| 5 | [Bzmim][Im] | 86 |
| 6 | [BOHmim][Im] | 91 |
| Reaction Conditions: 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone in the specified ionic liquid. nih.gov |
Utilization of Vinamidinium Salts via Vilsmeier-Arnold Formylation
A novel and facile route to new substituted 1,8-naphthyridines involves the use of vinamidinium salts. researchgate.net This synthetic strategy is a two-step process. The first step is the synthesis of 2-substituted vinamidinium salts through the Vilsmeier-Arnold formylation of substituted acetic acids. researchgate.net In the second step, these vinamidinium salts are reacted with 2,6-diaminopyridine to yield the target 1,8-naphthyridine derivatives. researchgate.net This method provides an efficient pathway to a range of new substituted 1,8-naphthyridines, with the structures of the final compounds confirmed through various spectroscopic techniques. researchgate.net
Synthesis of Key Intermediates for 1,8-Naphthyridine-4-carboxylic Acid Scaffolds
The construction of the 1,8-naphthyridine ring system relies on the availability of crucial precursor molecules. These intermediates provide the necessary fragments that are assembled through various cyclization strategies.
2-Aminonicotinaldehyde, also known as 2-aminopyridine-3-carboxaldehyde, is a pivotal starting material for the synthesis of 1,8-naphthyridine derivatives through methods like the Friedländer annulation. researchgate.netacs.org A common synthetic route to 2-aminonicotinaldehyde begins with 2-amino-3-picoline. nbinno.com One effective, two-step process involves the sulfamation of nicotinamide (B372718) using ammonium (B1175870) sulfamate, followed by hydrolysis to yield the aldehyde. nbinno.com This compound serves as a versatile building block for a variety of N-heterocyclic compounds. researchgate.netnbinno.com
Table 1: Properties of 2-Aminonicotinaldehyde
| Property | Value | Reference |
|---|---|---|
| CAS Number | 7521-41-7 | nbinno.com |
| Molecular Formula | C6H6N2O | nbinno.com |
| Molecular Weight | 122.12 g/mol | nbinno.com |
| Appearance | Yellow to light brown crystalline powder | nbinno.comtcichemicals.com |
| Melting Point | 98-102°C | nbinno.com |
| Synonyms | 2-Aminopyridine-3-carboxaldehyde, 2-Amino-3-pyridine carboxaldehyde | nbinno.comtcichemicals.com |
Vinamidinium salts are valuable three-carbon building blocks in organic synthesis. researchgate.net Their preparation is generally achieved through the reaction of substituted acetic acids or their corresponding chlorides with formamides, such as dimethylformamide (DMF), in the presence of a dehydrating agent like phosphorus oxychloride, under Vilsmeier-Haack conditions. acs.orgnih.govrsc.org The resulting products are often isolated as stable, non-hygroscopic hexafluorophosphate (B91526) salts in moderate to good yields. acs.orgcapes.gov.br These salts can feature various substituents at the 2-position, derived from the starting acetic acid, including aryl or electron-withdrawing groups. nih.gov
Table 2: Synthesis of 2-Substituted Vinamidinium Salts
| Starting Material (Substituted Acetic Acid) | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Arylacetic acids | DMF, POCl₃, then NaPF₆ | 2-Aryl-N,N-dimethylvinamidinium salt | Good | nih.gov |
These salts can undergo further reactions, such as amine exchange, to produce differentially substituted vinamidinium salts, expanding their synthetic utility. acs.orgnih.gov
A direct and efficient route to the this compound core involves a condensation reaction utilizing pyruvic acid and a formyl derivative. researchgate.netresearchgate.net Pyruvic acid, a simple alpha-keto acid, provides the three-carbon unit that ultimately forms part of the newly fused pyridine ring, including the C-4 carboxylic acid group. wikipedia.orgcarnegiescience.edu In one documented procedure, substituted 2-aminopyridines, such as 4-chloro-2-aminopyridine, are reacted with pyruvic acid and morpholine-4-formyl. researchgate.net This condensation reaction directly assembles the bicyclic 1,8-naphthyridine scaffold, incorporating the carboxylic acid at the 4-position. For instance, the reaction of 4-chloro-2-aminopyridine with these reagents yields 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid. researchgate.net
Derivatization Strategies of the this compound Core
Once the this compound nucleus is formed, it can be extensively modified to generate a library of derivatives. These modifications are crucial for tuning the molecule's properties for various applications.
The 1,8-naphthyridine ring system offers several sites for functionalization, allowing for systematic structural modifications.
N-1 Position: The nitrogen at position 1 can be readily alkylated. For example, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be N-alkylated using various alkyl chlorides in the presence of a base like sodium hydride in an anhydrous solvent such as DMF. nih.gov This strategy is a common step in the synthesis of many quinolone and naphthyridone antibacterial agents. nih.gov
C-2 and C-7 Positions: These carbon positions on the pyridine rings are also amenable to substitution. The Chichibabin reaction, for instance, can introduce amino groups. An improved method for synthesizing 2,7-diamino-1,8-naphthyridine has been reported. researchgate.net Additionally, functional groups at these positions can be interconverted; for example, a methyl group can be oxidized to an aldehyde. researchgate.netresearchgate.net Nucleophilic substitution of leaving groups, such as chlorine, at these positions allows for the introduction of various amines like morpholine (B109124), piperidine, and pyrrolidine. nih.gov
C-3 Position: The carboxylic acid group at the C-3 position is a key handle for derivatization. It can be converted into a variety of amides through coupling reactions with different amines. nih.govnih.gov This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acid chloride, followed by reaction with the desired amine. nih.govsci-hub.se This approach has been used to synthesize extensive series of 1,8-naphthyridine-3-carboxamides. nih.govnih.gov
Table 3: Examples of Functionalization of the 1,8-Naphthyridine Core
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| N-1 | N-Alkylation | Alkyl chloride, NaH, DMF | N-Alkyl | nih.gov |
| C-2 | Nucleophilic Substitution | Morpholine/Piperidine/Pyrrolidine | 2-Amino (cyclic) | nih.gov |
| C-7 | Nucleophilic Substitution | 1-Aminocyclopropyl group | 7-(1-Aminocyclopropyl) | nih.gov |
| C-3 | Amide Coupling | Amine, coupling agents | Carboxamide | nih.govnih.gov |
Hydrazide derivatives are important synthetic intermediates and can be readily prepared from the corresponding esters of this compound. The typical procedure involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303). sci-hub.seprepchem.comosti.gov For example, 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester, when heated under reflux with hydrazine in ethanol (B145695), yields the corresponding 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-2-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide. prepchem.com Similarly, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate reacts with hydrazine hydrate to form the acid hydrazide. sci-hub.se This transformation is a straightforward and efficient method for introducing the hydrazide functionality, which can then be used for further synthesis of more complex heterocyclic systems. osti.govorganic-chemistry.org
Synthesis of Fused Heterocyclic Systems (e.g., Oxadiazolo, Thiadiazolo-thione, Triazolo-thione) from this compound Derivatives
The construction of fused heterocyclic systems onto the 1,8-naphthyridine framework often begins with the modification of the 4-carboxylic acid group. A common and crucial intermediate in these syntheses is the corresponding acid hydrazide. Research has shown that starting from a derivative like 2-morpholino-1,8-naphthyridine-4-carboxylic acid, a series of fused heterocycles can be efficiently prepared. uobaghdad.edu.iq
The synthetic sequence typically involves:
Esterification: The carboxylic acid is first converted to its corresponding ester. uobaghdad.edu.iq
Hydrazide Formation: The ester is then reacted with hydrazine hydrate to yield the key intermediate, 2-morpholino-1,8-naphthyridine-4-carbohydrazide. uobaghdad.edu.iq This hydrazide serves as the direct precursor for the subsequent cyclization reactions.
From the carbohydrazide (B1668358), different fused systems can be synthesized:
Oxadiazole Ring Formation: The carbohydrazide can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring. One established method involves reacting the hydrazide with an appropriate reagent to facilitate the ring closure. nih.gov
Thiadiazolo-thione and Triazolo-thione Ring Formation: For sulfur-containing heterocycles, the carbohydrazide is first treated with carbon disulfide in an alcoholic potassium hydroxide (KOH) solution. This reaction yields an intermediate which can then be cyclized under different conditions to form either a thiadiazolo-thione or a triazolo-thione ring fused to the naphthyridine core. uobaghdad.edu.iq For instance, the cyclization of a thiosemicarbazide (B42300) intermediate, derived from the hydrazide, using concentrated sulfuric acid can produce a 2-amino-1,3,4-thiadiazole (B1665364) derivative. uobaghdad.edu.iq
The table below summarizes the synthetic pathway from the carbohydrazide intermediate.
| Starting Material | Reagent(s) | Product | Fused Ring System |
| 2-Morpholino-1,8-naphthyridine-4-carbohydrazide | Carbon Disulfide, KOH (alc.) | Intermediate Salt | - |
| Intermediate Salt | H₂O / Acidification | 5-(2-Morpholino-1,8-naphthyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione | Oxadiazole-thione |
| 2-Morpholino-1,8-naphthyridine-4-carbohydrazide | Ammonium thiocyanate, then H₂SO₄ | 5-(2-Morpholino-1,8-naphthyridin-4-yl)-1,3,4-thiadiazol-2-amine | Thiadiazole |
| Intermediate Salt | Hydrazine Hydrate | 4-amino-5-(2-Morpholino-1,8-naphthyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Triazole-thiol |
Introduction of Alicyclic Amino Residues at the 2-Position
The introduction of alicyclic amino groups, such as morpholine or piperazine (B1678402), at the 2-position of the 1,8-naphthyridine ring is a significant modification. These residues can influence the molecule's physicochemical properties and biological activity.
A primary synthetic route to achieve this substitution involves a multi-component condensation reaction. For example, 2-morpholino-1,8-naphthyridine-4-carboxylic acid was synthesized via the condensation of 2-aminopyridine, morpholin-4-formyl, and pyruvic acid. uobaghdad.edu.iq This approach builds the substituted naphthyridine core in a single key step.
Another strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position. For instance, a chloro-substituted naphthyridine can react with an alicyclic amine. The synthesis of 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile demonstrates the introduction of a piperazine moiety at this position. nih.gov
The table below outlines examples of this synthetic approach.
| Naphthyridine Precursor/Reactants | Alicyclic Amine/Reagent | Product |
| 2-Aminopyridine, Pyruvic Acid | Morpholin-4-formyl | 2-Morpholino-1,8-naphthyridine-4-carboxylic acid |
| 2-Chloro-1,8-naphthyridine-3-carbonitrile | Piperazine | 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |
Preparation of Spiro β-Lactams and Thiazolidinones with 1,8-Naphthyridine Moieties
The synthesis of spirocyclic compounds, where a single atom is common to two rings, represents an advanced modification of the 1,8-naphthyridine scaffold. Specifically, the preparation of spiro β-lactams (azetidin-2-ones) and thiazolidinones attached to the naphthyridine ring system typically involves a cyclocondensation reaction starting from a Schiff base (imine) intermediate.
The general synthetic pathway is as follows:
Schiff Base Formation: An amino-substituted 1,8-naphthyridine derivative is condensed with an aromatic aldehyde. This reaction forms the corresponding 2-(p-arylideneaminophenyl)-1,8-naphthyridine, which is the key imine intermediate. researchgate.net
Cyclocondensation: The Schiff base is then reacted with a suitable cyclic precursor to form the spiro heterocycle.
For Spiro Thiazolidinones: The imine is treated with thioglycolic acid (mercaptoacetic acid) in a solvent like dimethylformamide (DMF). The thiol group of mercaptoacetic acid attacks the imine carbon, followed by cyclization to yield the 1,8-naphthyridinyl-4-thiazolidinone. researchgate.net
For Spiro β-Lactams: The imine is reacted with chloroacetyl chloride in the presence of a base like triethylamine. iosrjournals.org This [2+2] cycloaddition reaction forms the four-membered β-lactam ring.
This two-step process provides a versatile method for accessing complex spirocyclic naphthyridine derivatives.
| Intermediate | Reagent | Product Class |
| 2-(p-Arylideneaminophenyl)-1,8-naphthyridine | Mercaptoacetic Acid | Spiro Thiazolidinone |
| 2-(p-Arylideneaminophenyl)-1,8-naphthyridine | Chloroacetyl Chloride, Triethylamine | Spiro β-Lactam |
Structure Activity Relationship Sar Studies of 1,8 Naphthyridine 4 Carboxylic Acid Derivatives
Impact of Substituent Modifications on Biological Efficacy
The biological activity of 1,8-naphthyridine-4-carboxylic acid derivatives can be significantly modulated by the introduction of various substituents at different positions on the naphthyridine ring. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects their interaction with biological targets.
For instance, in the realm of anticancer agents, a series of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide derivatives were synthesized and evaluated for their cytotoxic and antioxidant activities. researchgate.netnih.gov Among the tested compounds, certain derivatives displayed notable efficacy. The specific nature and position of the substituents were found to be critical for the observed biological activity.
In the context of antimicrobial agents, the introduction of different heterocyclic motifs at the C-7 and N-1 positions of the 4-oxo-1,8-naphthyridine-3-carboxylic acid core has been explored. ekb.eg These modifications have led to the discovery of compounds with significant antibacterial and antifungal activities. ijpsonline.com The nature of the heterocyclic ring and its substituents plays a crucial role in determining the spectrum and potency of antimicrobial action.
The following table summarizes the impact of various substituents on the biological efficacy of this compound derivatives:
| Compound Series | Substituent Modification | Biological Activity | Key Findings | Reference |
| 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazides | Various heterarylcarbonyl groups at position 3 | Cytotoxic, Antioxidant | Compound 15, with a specific heterocyclic moiety, showed the best cytotoxic and antioxidant activity. | researchgate.netnih.gov |
| 4-oxo-1,8-naphthyridine-3-carboxylic acids | Heterocyclic motifs at C-7 and N-1 | Anticancer (HL60 cell lines) | Thiazol-2-yl at the N-1 position was found to be a favorable substituent for cytotoxic activity. | ekb.eg |
| 1,8-Naphthyridine-3-carboxylic acid derivatives | Modification at the terminal carboxylic acid end | Antimicrobial | Chlorine-substituted compounds (4a and 5a2) were the most active against the tested microorganisms. | ijpsonline.com |
| 1,8-Naphthyridine-3-carbonitrile (B1524053) derivatives | Substituted anilines and N-phenylacetamides | Anti-tubercular (M. tuberculosis H37Rv) | A 5-nitrofuran heteroaromatic ring on piperazine (B1678402) at position 2 (ANA-12) exhibited remarkable activity. | rsc.org |
Positional Effects of Substituents (e.g., N-1 and C-7 Cytotoxic Activity Modulation)
The specific placement of substituents on the 1,8-naphthyridine (B1210474) ring system has a profound impact on the biological activity, particularly cytotoxicity. The N-1 and C-7 positions have been identified as key sites for modification to modulate the anticancer potential of these compounds.
SAR studies have revealed that substitutions at the N-1 position can significantly influence cytotoxicity. For example, in a series of 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives evaluated against HL60 cell lines, the introduction of a thiazol-2-yl group at the N-1 position was found to be more effective than an imidazol-1-yl group. ekb.eg
Similarly, the C-7 position is a critical determinant of cytotoxic activity. In a study of naphthyridine derivatives, compounds with a methyl group at the C-7 position displayed more potent activity against several human cancer cell lines compared to those with substitutions at the C-5 position. nih.gov Specifically, a compound bearing both a C-7 methyl group and a C-2 naphthyl ring (compound 16) exhibited the most potent activity against HeLa, HL-60, and PC-3 cancer cell lines. nih.gov Conversely, derivatives with two methyl groups at both the C-5 and C-7 positions, or with no substituents at these positions, were substantially less active. nih.gov
The table below illustrates the positional effects of substituents on cytotoxic activity:
| Base Scaffold | N-1 Substituent | C-7 Substituent | Cancer Cell Line(s) | Key Finding | Reference |
| 4-oxo-1,8-naphthyridine-3-carboxylic acid | Thiazol-2-yl | Various heterocyclic motifs | HL60 | Thiazol-2-yl at N-1 is a preferred substituent for cytotoxicity. | ekb.eg |
| Naphthyridine | - | CH₃ | HeLa, HL-60, PC-3 | Methyl substitution at C-7 is more active than at C-5. | nih.gov |
| Naphthyridine | - | CH₃ (at C-7) and Naphthyl (at C-2) | HeLa, HL-60, PC-3 | Combination of C-7 methyl and C-2 naphthyl (compound 16) showed the highest potency. | nih.gov |
| Naphthyridine | - | CH₃ (at C-5 and C-7) | HeLa, HL-60, PC-3 | Disubstitution at C-5 and C-7 resulted in significantly lower activity. | nih.gov |
Influence of Electron-Withdrawing Groups on Antimicrobial Activity
The introduction of electron-withdrawing groups (EWGs) into the this compound framework has been a successful strategy for enhancing antimicrobial potency. These groups can influence the electronic properties of the molecule, which can in turn affect its ability to interact with bacterial targets such as DNA gyrase and topoisomerase IV. nih.govontosight.ai
A notable example is the incorporation of a fluorine atom at the C-6 position, a common feature in many potent fluoroquinolone antibiotics derived from the 1,8-naphthyridine scaffold. nih.govontosight.ai This substitution generally leads to a significant increase in antibacterial activity.
Furthermore, SAR studies on various 1,8-naphthyridine derivatives have consistently shown that the presence of other EWGs, such as chloro and nitro groups, can improve antimicrobial efficacy. researchgate.net For instance, in a series of 1,8-naphthyridine-3-carboxamide derivatives, compounds with chloro or nitro groups at the para position of a phenyl ring substituent demonstrated enhanced antimicrobial activity. researchgate.net Similarly, in the context of anti-tubercular agents, 1,8-naphthyridine-3-carbonitrile derivatives with electron-withdrawing groups like -NO₂ and -CF₃ exhibited good activity against Mycobacterium tuberculosis. rsc.org The reduction of a nitro group to an amino group in one study resulted in a significant decrease in cytotoxicity, reinforcing the importance of the electron-withdrawing nature of the substituent for this particular activity. nih.gov
The following table details the influence of electron-withdrawing groups on the antimicrobial activity of 1,8-naphthyridine derivatives:
| Compound Series | Electron-Withdrawing Group (EWG) | Position of EWG | Antimicrobial Activity | Key Observation | Reference |
| 1,8-Naphthyridine-3-carboxamides | Chloro (Cl), Nitro (NO₂) | para-position of phenyl ring | Antibacterial | Presence of these EWGs improved antimicrobial activity. | researchgate.net |
| 1,8-Naphthyridine-3-carbonitriles | Nitro (NO₂), Trifluoromethyl (CF₃) | Phenyl ring substituent | Anti-tubercular (M. tuberculosis) | Compounds with these EWGs showed good anti-TB activity. | rsc.org |
| 1,8-Naphthyridine-3-carbonitriles | Fluoro (F) | Phenyl ring substituent | Anti-tubercular (M. tuberculosis) | The fluoro-substituted compound (ANA-6) displayed good anti-TB activity. | rsc.org |
| Enoxacin (B1671340) derivative | Nitro (NO₂) | - | Cytotoxic | The nitro group was essential for cytotoxic activity; its reduction led to diminished potency. | nih.gov |
| 4-oxo-1,8-naphthyridine-3-carboxylic acids | Fluoro (F) | C-6 | Antibacterial | Introduction of fluorine at C-6 is a key feature of potent fluoroquinolones. | nih.gov |
Role of the Carboxylic Acid Moiety in Biological Interactions and Mechanisms of Action
The carboxylic acid group at the C-3 position of the 1,8-naphthyridine ring is a crucial pharmacophoric feature for the biological activity of many derivatives, particularly those exhibiting antibacterial properties. nih.govontosight.ai This acidic moiety plays a pivotal role in the interaction with the primary bacterial targets, DNA gyrase and topoisomerase IV. wikipedia.orgpatsnap.comnih.gov
The mechanism of action of quinolone antibiotics, including many this compound derivatives, involves the inhibition of these essential bacterial enzymes. wikipedia.orgpatsnap.com DNA gyrase and topoisomerase IV are responsible for managing the topology of DNA during replication and transcription. nih.gov The carboxylic acid group, along with the C-4 keto group, is believed to be essential for binding to the enzyme-DNA complex. patsnap.com Specifically, it is proposed that the carboxylate group interacts with the DNA gyrase, stabilizing the transient DNA-enzyme complex and preventing the re-ligation of cleaved DNA strands. patsnap.com This leads to the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell. wikipedia.org
The importance of the carboxylic acid is further highlighted by studies where its modification or replacement leads to altered or diminished activity. For example, in the development of antihistaminic agents from 1,8-naphthyridine-3-carboxylic acid, amidation at this position was explored to modulate the compound's properties. researchgate.net While this modification can lead to compounds with different biological profiles, it underscores the significance of the carboxylate function in the parent molecule's original activity.
In some cases, the carboxylic acid can be part of a prodrug strategy. For instance, alatrofloxacin (B117182) is an alaninamide prodrug of trovafloxacin (B114552), a potent fluoroquinolone antibiotic. nih.gov The prodrug is designed to be hydrolyzed in vivo to release the active trovafloxacin with its free carboxylic acid, which is necessary for its antibacterial action. nih.gov
Biological Activities and Molecular Mechanisms of Action
Antimicrobial Efficacy
Derivatives of 1,8-Naphthyridine-4-carboxylic acid are notable for their significant antimicrobial properties, which span a broad range of pathogens.
The 1,8-naphthyridine (B1210474) nucleus is the foundational structure for numerous antibacterial drugs. mdpi.com The first of this class to be introduced into clinical practice was nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which was primarily used for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com Subsequent modifications to the basic 4-oxo-1,8-naphthyridine-3-carboxylic acid structure have led to the development of compounds with a broader spectrum of activity. mdpi.com
For instance, enoxacin (B1671340), another derivative, is effective against a variety of Gram-positive and Gram-negative bacteria and is used to treat infections such as gastroenteritis and gonorrhea. mdpi.com Furthermore, trovafloxacin (B114552), a fluorinated 1,8-naphthyridine-3-carboxylic acid derivative, is recognized as a broad-spectrum antibacterial agent effective against Gram-positive streptococci and Gram-negative pathogens. mdpi.com Research has also demonstrated that certain 1,8-naphthyridine-3-carboxylic acid amides exhibit very good bactericidal action against E. coli and a weaker effect against S. aureus strains. mdpi.com The continuous exploration of this chemical class has yielded derivatives with potent activity against both Gram-positive and Gram-negative bacteria, making them a significant area of interest in the search for new antimicrobial agents. nih.govresearchgate.net
The primary mechanism by which 1,8-naphthyridine-based antibacterial agents exert their effect is through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgnih.gov These type II topoisomerases are crucial for bacterial DNA replication, and their inhibition leads to cell death. brc.humdpi.com
Specifically, these compounds interfere with the DNA replication process by preventing the unwinding and duplication of bacterial DNA. wikipedia.org They achieve this by binding to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. nih.gov This action disrupts the ligase activity of the enzymes, leading to the release of DNA with double-strand breaks, which is ultimately lethal to the bacterium. wikipedia.org For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. wikipedia.org For example, gemifloxacin, a 1,8-naphthyridine derivative, acts by inhibiting DNA replication through its binding to both DNA gyrase and topoisomerase IV. nih.gov Similarly, enoxacin blocks bacterial DNA replication by binding to DNA gyrase. mdpi.com The dual-targeting capability of some of these compounds can also slow the development of bacterial resistance. wikipedia.org
An important characteristic of some 1,8-naphthyridine derivatives is their ability to potentiate the activity of existing antibiotics against multi-resistant bacterial strains. mdpi.comnih.gov While some of these derivatives may not exhibit strong intrinsic antibacterial activity themselves, they can act as adjuvants, lowering the minimum inhibitory concentration (MIC) of other antibiotics when used in combination. mdpi.comnih.gov
Studies have shown that certain 1,8-naphthyridine derivatives can enhance the efficacy of fluoroquinolones like norfloxacin (B1679917), ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov This synergistic effect is thought to be related to the structural similarities and mechanisms of action shared between 1,8-naphthyridines and fluoroquinolones. mdpi.com One proposed mechanism for this enhancement is the inhibition of bacterial efflux pumps, which are transmembrane proteins that expel toxic compounds, including antibiotics, from the bacterial cell. mdpi.com Derivatives of 1,8-naphthyridine have been reported to inhibit efflux pumps such as NorA, which contributes to resistance against fluoroquinolones like norfloxacin and ciprofloxacin. mdpi.com Furthermore, certain 1,8-naphthyridine-sulfonamides have been shown to attenuate the resistance of S. aureus through mechanisms related to the inhibition of the NorA efflux pump. nih.gov
Several derivatives of 1,8-naphthyridine have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multi-drug resistant (MDR-TB) strains. nih.govnih.gov For instance, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid has shown more potent activity against MDR-TB than isoniazid (B1672263). mdpi.com
In one study, a series of novel benzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid derivatives were synthesized and evaluated for their antitubercular activity. nih.gov One compound from this series, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n), was particularly potent, with in vitro MIC values of 0.19 µM against M. tuberculosis H37Rv and 0.04 µM against MDR-TB. nih.gov This compound was found to be significantly more potent than the existing drugs gatifloxacin (B573) and isoniazid against MDR-TB. nih.gov In an in vivo model, this derivative also demonstrated a significant reduction in the mycobacterial load in lung and spleen tissues. nih.gov Other research has identified 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with notable anti-tuberculosis activity, with one compound showing a MIC of 6.25 μg/mL. rsc.org
In addition to their antibacterial properties, some 1,8-naphthyridine derivatives have also been found to possess antifungal activity. nih.govnih.govijpsonline.com Studies have shown that certain synthesized 1,8-naphthyridine-3-carboxylic acid derivatives exhibit a broad spectrum of antimicrobial activity that includes fungal strains. ijpsonline.com These compounds were found to be fungicidal against Candida sp. with MIC values ranging from 400-2000 μg/ml. ijpsonline.com Another study involving a series of spiro β-lactams and thiazolidinones possessing a 1,8-naphthyridine moiety reported good efficacy against various fungi. nih.gov
Anticancer Potential
The 1,8-naphthyridine framework is a recognized scaffold for the development of anticancer agents. ekb.egresearchgate.netnih.gov Derivatives of this heterocyclic system have been shown to exert their anticancer effects through a variety of mechanisms. ekb.eg
One of the key mechanisms is the inhibition of topoisomerase II, an enzyme vital for DNA replication and cell division in mammalian cells. tandfonline.com Some 1,8-naphthyridine derivatives have been found to inhibit this enzyme, leading to cytotoxic effects against cancer cells. nih.govtandfonline.com For example, vosaroxin is a naphthyridine derivative known to inhibit topoisomerase II and has shown potent anticancer activity. nih.gov
Furthermore, some 1,8-naphthyridine derivatives can induce DNA damage, which can trigger cell death in cancer cells. nih.gov Other reported mechanisms of anticancer activity for this class of compounds include the induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization, and interference with other cellular signaling pathways. ekb.eg For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have displayed potent cytotoxicity against various cancer cell lines, with IC50 values in the micromolar and even sub-micromolar range. tandfonline.com
Compound and Activity Data
Table 1: Investigated 1,8-Naphthyridine Derivatives
| Compound Name | Chemical Structure/Class | Reference |
| Nalidixic acid | 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | mdpi.com |
| Enoxacin | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | mdpi.com |
| Trovafloxacin | 7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | mdpi.com |
| Gemifloxacin | (R,S)-7-(3-aminomethyl-4-syn-methoxyimino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | nih.gov |
| 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n) | Benzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid derivative | nih.gov |
| Vosaroxin | Naphthyridine derivative | nih.gov |
Table 2: Summary of Biological Activities
| Activity | Key Findings | References |
| Broad-Spectrum Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria. | mdpi.comnih.govresearchgate.net |
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV. | wikipedia.orgnih.govnih.gov |
| Antibiotic Enhancement | Potentiates the activity of fluoroquinolones against multi-resistant strains. | mdpi.comnih.gov |
| Antitubercular | Active against Mycobacterium tuberculosis, including MDR strains. | mdpi.comnih.govnih.govrsc.org |
| Antifungal | Demonstrates fungicidal activity against Candida species. | nih.govijpsonline.com |
| Anticancer | Exhibits cytotoxicity against various cancer cell lines through mechanisms like topoisomerase II inhibition. | ekb.egnih.govtandfonline.com |
Modes of Action: DNA Intercalation
Certain derivatives of the 1,8-naphthyridine structure have demonstrated the ability to intercalate with DNA. researchgate.net Molecular docking studies of a novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivative, compound 8b, revealed its capacity to insert itself into the DNA segment of topoisomerase II. researchgate.net This interaction is facilitated by the formation of hydrogen bonds with the amino group of a deoxycytidine nucleotide (dC9). researchgate.net This mode of action is a key characteristic of many anticancer agents, as it can disrupt DNA replication and transcription, ultimately leading to cell death. The planar nature of the 1,8-naphthalimide (B145957) ring system, a related structure, is a primary contributor to its ability to intercalate between DNA base pairs. mdpi.com
Topoisomerase I and II Inhibition
The inhibition of topoisomerase enzymes is a well-established mechanism for anticancer drugs. Several derivatives of 1,8-naphthyridine have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.gov
A series of seventeen 1,8-naphthyridine derivatives were synthesized and evaluated for their potential as topoisomerase II (Topo II) inhibitors. nih.gov Among these, compounds 5g and 5p showed the most significant antiproliferative activity. nih.gov Further investigation revealed that compound 5p exhibited a potent inhibitory effect on topoisomerase IIβ, comparable to the known inhibitors doxorubicin (B1662922) and topotecan. researchgate.netnih.gov Molecular docking studies suggested that compound 5p binds to the etoposide (B1684455) binding pocket of topoisomerase IIβ, acting as a Topo II poison. researchgate.netnih.gov Similarly, a novel 2,7-dimethyl-1,8-naphthyridine derivative, compound 8b, was found to intercalate with the DNA segment of topoisomerase II, a mechanism shared with the known 1,8-naphthyridine derivative, Vosaroxin. researchgate.net
Furthermore, new 1,4-dihydro nih.govrsc.orgnaphthyridine derivatives have been synthesized and identified as potent inhibitors of E. coli DNA gyrase, a type II topoisomerase. medchemexpress.com Compound 14 from this series demonstrated strong inhibitory activity against E. coli DNA gyrase. medchemexpress.com
| Compound | Target Enzyme | Activity | Reference |
| 5p | Topoisomerase IIβ | Potent inhibitor | nih.gov |
| 8b | Topoisomerase II | Intercalates with DNA segment | researchgate.net |
| 14 | E. coli DNA gyrase | Potent inhibitor | medchemexpress.com |
Induction of Apoptosis and Cell Cycle Arrest
A significant number of 1,8-naphthyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
For instance, a new 4-phenyl-1,8-naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, was found to have a powerful anti-proliferative effect on carcinoma cells. nih.gov The underlying mechanism involves alterations in mitochondria, leading to the release of apoptogenic factors and subsequent cell death by apoptosis. nih.gov This compound also caused a significant percentage of treated cells to arrest in the G2/M phase of the cell cycle. nih.gov
Similarly, pyrazolo-naphthyridine derivatives, specifically compounds 5j and 5k, were identified as potent inducers of apoptosis in HeLa and MCF-7 cancer cells. nih.gov These compounds caused a G0/G1 cell cycle arrest and increased oxidative stress, leading to apoptosis. nih.gov The apoptotic pathway was further confirmed by a decrease in mitochondrial membrane potential and an increase in activated caspases. nih.gov
Other notable examples include:
Compounds 5g and 5p, derived from 1,8-naphthyridine, which induced cell cycle arrest at the S and G1/S phases, respectively, triggering apoptosis in HepG-2 cells. researchgate.netnih.gov
MHY-449, a novel dihydrobenzofuro[4,5-b] nih.govrsc.orgnaphthyridin-6-one derivative, which inhibited the growth of human lung cancer cells in a time- and concentration-dependent manner, inducing cell cycle arrest and apoptosis. researchgate.net
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. biomedres.us The inhibition of angiogenesis has emerged as a promising strategy in cancer therapy. biomedres.us While direct evidence for the angiogenesis inhibition activity of this compound itself is limited in the provided context, the broader class of 1,8-naphthyridine derivatives has been investigated for various anticancer activities, a field that often intersects with anti-angiogenic research.
Telomerase and Protein Kinase Inhibition
The inhibition of protein kinases is another important avenue in cancer therapy. A novel series of 1,7-naphthyridine (B1217170) 1-oxides have been identified as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov Structure-activity relationship studies revealed that the N-oxide oxygen was crucial for their inhibitory activity and selectivity against other related kinases. nih.gov Several compounds from this series demonstrated significant potency as p38α inhibitors. nih.gov
Antimitotic Activity and Tubulin Polymerization Inhibition
A new 4-phenyl-1,8-naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, has shown potent antimitotic activity. nih.gov This compound was found to impair the dynamic instability of the microtubular network, which in turn disrupts the formation of the mitotic spindle. nih.gov This disruption can lead to mitotic catastrophe and ultimately cell death. nih.gov The potent antimitotic effects were observed at micromolar concentrations, highlighting its potential as a tool to control cancer cell proliferation. nih.gov
Anti-Inflammatory and Analgesic Properties
Derivatives of 1,8-naphthyridine have demonstrated significant potential as anti-inflammatory and analgesic agents. Research has shown that specific structural modifications to the 1,8-naphthyridine core can lead to compounds with potent activity. For instance, a series of 5-(alkylamino)-9-isopropyl nih.govnih.govnih.govtriazolo[4,3-a] nih.govfrontiersin.orgnaphthyridine-6-carboxamides were synthesized and found to possess very interesting anti-inflammatory properties in rat models. In the same study, other derivatives showed predominant analgesic activity, which was often accompanied by sedative effects in mice. The 1,8-naphthyridine scaffold itself is recognized as a promising framework for developing new anti-inflammatory and analgesic drugs. Further studies have synthesized 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives, with some compounds in the series showing significant anti-inflammatory activity. A general review of the biological activities of 1,8-naphthyridine derivatives confirms their potential in this area. nih.govnih.govmdpi.com
Table 1: Examples of 1,8-Naphthyridine Derivatives with Anti-Inflammatory and Analgesic Activity
| Compound Class | Observed Activity |
|---|---|
| 5-(alkylamino)-9-isopropyl nih.govnih.govnih.govtriazolo[4,3-a] nih.govfrontiersin.orgnaphthyridine-6-carboxamides | Potent anti-inflammatory properties |
| 9-alkyl-5-(4-alkyl-1-piperazinyl)-N,N-diethyl nih.govnih.govnih.govtriazolo[4,3-a] nih.govfrontiersin.orgnaphthyridine-6-carboxamides | Prevalent analgesic activity with sedative effects |
| 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives | Significant anti-inflammatory activity |
Antihypertensive and Antiarrhythmic Activities
The 1,8-naphthyridine framework is a key structural feature in compounds investigated for cardiovascular effects. A comprehensive review of 1,8-naphthyridine derivatives has highlighted their potential as antihypertensive agents. nih.gov
In one study, a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives were synthesized and evaluated for their antihypertensive properties. Several of these compounds demonstrated significant potency, with one derivative in particular showing a very high value. The mechanism of action for this antihypertensive effect was explored, revealing a vasodilator action. For some of these derivatives, the vasorelaxing activity was found to be linked to the modulation of guanylate cyclase and adenylate cyclase pathways. Furthermore, select compounds appeared to act as activators of ATP-sensitive potassium channels, another mechanism contributing to vasodilation and reduced blood pressure. frontiersin.org
While detailed studies on antiarrhythmic properties are less common, some 1,8-naphthyridine derivatives have been investigated for their cardiac activities. One study synthesized a series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines and screened them for various pharmacological effects, including cardiac and anticonvulsant activities. The study noted sympathetic blocking activity in some of the tested compounds, which could have implications for heart rhythm regulation. nih.gov
Antiviral Activity (e.g., HIV Integrase Inhibition)
A significant area of research for 1,8-naphthyridine derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase. This viral enzyme is crucial for the replication of HIV, making it a prime target for antiretroviral therapy.
The 1,8-naphthyridine core is a key pharmacophore in several potent HIV-1 integrase inhibitors. For example, L-870,810, a compound with an 8-hydroxy- nih.govacs.org-naphthyridine-7-carboxamide structure, was identified as a potent inhibitor of the strand transfer step in HIV-1 integration. nih.gov This compound demonstrated strong antiviral activity in cell culture. nih.gov
Further research has focused on modifying the 1,8-naphthyridine scaffold to improve efficacy, especially against drug-resistant strains of HIV. One approach involved developing 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. These compounds showed potent inhibition of wild-type HIV-1 integrase and maintained good antiviral potency against mutants resistant to other integrase inhibitors. nih.gov More recent work has explored 6- and 7-substituted 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid 2,4-difluorobenzylamides, which have shown greater antiviral efficacy than existing drugs against a panel of integrase mutants. dtic.mil
Table 2: 1,8-Naphthyridine Derivatives as HIV-1 Integrase Inhibitors
| Compound Series | Key Structural Feature | Notable Activity |
|---|---|---|
| 8-hydroxy- nih.govacs.org-naphthyridine-7-carboxamides (e.g., L-870,810) | Naphthyridine carboxamide | Potent inhibition of HIV-1 integrase strand transfer. nih.gov |
| 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides | 1-hydroxy-2-oxo-1,8-naphthyridine core | Potent inhibition of wild-type integrase and activity against resistant mutants. nih.gov |
| Substituted 1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid 2,4-difluorobenzylamides | Substitutions at positions 6 and 7 | Enhanced antiviral efficacy against a panel of integrase mutants. dtic.mil |
Antimalarial Activity
The 1,8-naphthyridine scaffold has been identified as a promising structure in the search for new antimalarial drugs. A general review of the biological activities of 1,8-naphthyridine derivatives has confirmed their potential in treating malaria. nih.gov Early research dating back to 1946 reported the synthesis of certain 1,8-naphthyridine derivatives as part of an effort to develop new antimalarials. nih.govrsc.org
More recent studies have explored derivatives of the related 1,5-naphthyridine (B1222797) isomer as novel antimalarial agents. In one study, primaquine (B1584692) analogues with a nih.govnaphthyridine core were designed and synthesized. These compounds showed potent in vitro antimalarial activity against a chloroquine-resistant strain of P. falciparum. The replacement of the quinoline (B57606) ring in primaquine with a naphthyridine core was a key strategy to reduce toxicity while maintaining or improving efficacy. Another study focused on 2,8-disubstituted-1,5-naphthyridines as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, with one compound showing efficacy in a mouse model of malaria. While these studies focus on the 1,5-naphthyridine isomer, they highlight the general potential of the naphthyridine scaffold in antimalarial drug discovery.
Anti-Allergic and Antihistaminic Activities (H1 Receptor Antagonism)
Derivatives of 1,8-naphthyridine-3-carboxylic acid have been investigated as a new class of non-sedating H1 receptor antagonists for the treatment of allergic conditions. The 1,8-naphthyridine scaffold has been identified as a potent antiallergic and antihistaminic agent. rsc.org
In one study, new 1,8-naphthyridine-3-carboxylic acid derivatives were designed and synthesized. One of these compounds demonstrated a promising bronchorelaxant effect in an in vivo model using conscious guinea pigs. Molecular docking studies were also performed to understand how these compounds interact with and bind to the active site of the H1 receptor. The design of these compounds was inspired by the structural features of second-generation H1-antihistamines like azelastine, which have a condensed heterocyclic ring system. The goal was to develop non-classical H1 blockers with a low toxicity profile. rsc.org
Histamine (B1213489) H1-receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, thereby alleviating symptoms of allergic reactions such as allergic rhinitis, urticaria, and pruritus. The development of 1,8-naphthyridine-based compounds represents a novel approach in this therapeutic area. rsc.org
Neurological Applications
Derivatives of 1,8-naphthyridine have emerged as promising candidates in the development of multi-target therapies for Alzheimer's disease. Alzheimer's is a complex neurodegenerative disorder characterized by cognitive decline, the formation of amyloid plaques, and neurofibrillary tangles.
One line of research has focused on the synthesis and pharmacological evaluation of 1,8-naphthyridine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as modulators of voltage-dependent Ca2+ channels. These compounds are structurally related to the established anticholinesterase drug tacrine (B349632) and calcium channel antagonists like 1,4-dihydropyridines. Most of the synthesized compounds showed moderate inhibitory activity against cholinesterases, with a preference for AChE, and also blocked Ca2+ channels, particularly the L-subtype.
The regulation of calcium ion entry into cells is critical, as dysregulation is linked to cell death pathways. Interestingly, one specific 1,8-naphthyridine derivative was found to have a slight "Ca2+-promoter" effect, which was associated with a cytoprotective effect against various toxic stimuli. This neuroprotection may be related to the overexpression of the anti-apoptotic protein Bcl-2. This suggests that a precise regulation of calcium levels, rather than a complete blockade, could be a beneficial therapeutic strategy for neurodegenerative diseases.
Table 3: 1,8-Naphthyridine Derivatives in Alzheimer's Disease Research
| Compound Class | Proposed Mechanism of Action |
|---|---|
| Polyfunctionalized 1,8-naphthyridine derivatives | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). |
| Modulation of voltage-dependent Ca2+ channels (VDCC), primarily L-subtype blockade. | |
| Cytoprotection through slight "Ca2+-promoter" effects and upregulation of Bcl-2. |
Anticonvulsant Properties
Derivatives of 1,8-naphthyridine have been investigated for their potential as anticonvulsant agents. nih.gov One study involved the synthesis of aminopropyloxy derivatives of 1,8-naphthyridines. researchgate.net These compounds were evaluated for their anticonvulsant action against pentylenetetrazole (PTZ)-induced seizures in mice. researchgate.net The preliminary screening of potential anticonvulsant drugs often involves tests against seizures induced by PTZ and maximal electroshock (MES). researchgate.net It is suggested that the enhancement of gamma-aminobutyric acid (GABA) inhibitory neurotransmission can prevent PTZ-induced seizures. researchgate.net
In this study, the synthesized aminopropyloxy derivatives of 1,8-naphthyridines were tested, and it was observed that the aliphatic amino derivatives were more potent as anticonvulsants compared to the aromatic ones. researchgate.net
Antidepressant Effects
The 1,8-naphthyridine nucleus has been explored for its antidepressant potential, with research focusing on its interaction with the serotonergic system. tandfonline.comnih.govnih.gov A series of novel 1,8-naphthyridine-3-carboxamides were designed and synthesized as 5-HT3 receptor antagonists. nih.gov The antidepressant activity of these compounds was assessed using the forced swim test (FST) in mice. nih.gov
Notably, compound 8g (2-methoxy-1, 8-naphthyridin-3-yl) (2-methoxy phenyl piperazine-1-yl) methanone (B1245722) was identified as the most active, with a pA2 value of 7.67 for 5-HT3 receptor antagonism. nih.gov Compounds with higher pA2 values demonstrated promising antidepressant-like activity in the FST without significantly affecting locomotor activity. nih.gov
Another study focused on 1,8-naphthyridine-3-carboxylic acid analogs and their potential as 5-HT3 receptor antagonists for managing depression. nih.gov Compound 7a , 2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid, showed a promising pA2 value of 7.6 and exhibited significant antidepressant-like activity in both the forced swim test and tail suspension test in mice. nih.govnih.gov The antidepressant action of compound 7a is suggested to be mediated through its interaction with the serotonergic system. nih.gov This was supported by the finding that its effects were prevented by a serotonin (B10506) synthesis inhibitor and a 5-HT3 receptor agonist. nih.gov Furthermore, compound 7a potentiated the head-twitch response induced by 5-hydroxytryptophan (B29612) and pargyline. nih.gov
Table 1: Antidepressant Activity of 1,8-Naphthyridine Derivatives
| Compound | Chemical Name | Activity | Model | Reference |
|---|---|---|---|---|
| 8g | (2-methoxy-1, 8-naphthyridin-3-yl) (2-methoxy phenyl piperazine-1-yl) methanone | 5-HT3 receptor antagonist (pA2 = 7.67) | Guinea-pig ileum | nih.gov |
| 7a | 2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid | 5-HT3 receptor antagonist (pA2 = 7.6) | Guinea-pig ileum | nih.govnih.gov |
Other Biological Modulations
Several studies have highlighted the antioxidant potential of 1,8-naphthyridine derivatives. tandfonline.comnih.govnih.govresearchgate.net A series of spiro β-Lactams and thiazolidinones containing the 1,8-naphthyridine moiety were synthesized and evaluated for their free radical scavenging activity using the DPPH assay. nih.govresearchgate.net All the synthesized compounds showed significant antioxidant activity. nih.govresearchgate.net
Specifically, compounds 8b (IC50=17.68±0.76 μg/mL) and 4c (IC50=18.53±0.52 μg/mL) demonstrated the highest antioxidant activity, comparable to the standard ascorbic acid (IC50=15.16±0.43 μg/mL). nih.govresearchgate.net Molecular docking studies were also performed to support these findings. nih.govresearchgate.net Another study investigating various 1,8-naphthyridine derivatives also reported antioxidant activity, with compound 8 showing the highest scavenging activity against the DPPH radical with an IC50 of 43.39 µg/ml. dntb.gov.ua
Table 2: Antioxidant Activity of 1,8-Naphthyridine Derivatives
| Compound | IC50 (μg/mL) | Assay | Reference |
|---|---|---|---|
| 8b | 17.68 ± 0.76 | DPPH | nih.govresearchgate.net |
| 4c | 18.53 ± 0.52 | DPPH | nih.govresearchgate.net |
| Ascorbic Acid (Standard) | 15.16 ± 0.43 | DPPH | nih.govresearchgate.net |
| 8 | 43.39 | DPPH | dntb.gov.ua |
Derivatives of 2-oxo-1,8-naphthyridine-3-carboxylic acid have been shown to possess potent gastric antisecretory properties. nih.govacs.org In a study using the pyloric-ligated (Shay) rat model, several synthesized compounds demonstrated significant activity. nih.gov
Two of the most potent compounds identified were 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester (35) and 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (77) . nih.gov These compounds caused a dose-related reduction in total acid output in rats and were found to be more potent than cimetidine. nih.gov Both compounds also inhibited food-stimulated acid secretion in conscious dogs with Pavlov pouches. nih.gov The precise mechanism of action for this series of compounds has not yet been elucidated. nih.gov
The 1,8-naphthyridine scaffold has been utilized in the design of new bronchodilators. nih.govnih.gov A series of imidazo[4,5-c] nih.govresearchgate.netnaphthyridin-4(5H)-ones were synthesized and showed more potent bronchodilator activity both in vitro and in vivo compared to theophylline. nih.gov
The compound 5-phenyl-1H-imidazo[4,5-c] nih.govresearchgate.netnaphthyridin-4(5H)-one (23) was particularly effective. nih.gov It inhibited contractions induced by carbachol, histamine, or leukotriene D4 and relaxed spontaneous tone in isolated guinea pig tracheal preparations with a potency 4- to 16-fold greater than aminophylline, suggesting a direct relaxation of airway smooth muscle. nih.gov Mechanistically, this compound inhibited canine tracheal phosphodiesterase (PDE) IV (IC50 = 12 microM) and concanavalin-A-induced histamine release from rat mast cells, though it did not affect adenosine (B11128) binding. nih.gov
Certain 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit human platelet aggregation induced by various agents. nih.gov Compounds 5a,b, 7a,b, 8a, and 10c,d displayed notable activity, similar to indomethacin, against aggregation induced by arachidonate (B1239269) and collagen. nih.gov In the case of ADP-induced aggregation, only compound 8a showed significant activity. nih.gov
The presence of a morpholinyl or piperidinyl group at position 2 and a chloro or methoxy (B1213986) group at position 7 of the 1,8-naphthyridine nucleus appeared to enhance activity. nih.gov Interestingly, compounds 5b and 7b , which were most active in the arachidonate test, were also found to significantly increase cyclic AMP (c-AMP) levels without involving the adenylyl cyclase system. nih.gov
Anti-osteoporotic Activity
Derivatives of the 1,8-naphthyridine scaffold have been identified as possessing anti-osteoporotic properties. wikipedia.org The mechanism of this activity is linked to the inhibition of specific enzymes involved in bone metabolism. One key target is alkaline phosphatase (ALP), a metalloenzyme crucial for optimal enzyme activities. acs.org Alkaline phosphatases are categorized as tissue-specific, such as intestinal (IAP) and placental (PLAP), and tissue non-specific (TNAP). acs.org
Research has shown that certain nih.govnih.gov-Naphthyridine derivatives can act as potent inhibitors of both tissue non-specific alkaline phosphatase (b-TNAP) and intestinal alkaline phosphatase (c-IAP). acs.org For instance, a derivative featuring a toluene (B28343) substitution on the pyrrolo nih.govnih.gov-Naphthyridine ring demonstrated significant inhibitory activity against b-TNAP. acs.org Another derivative with a methoxy phenyl substitution also showed notable inhibition. acs.org This inhibition of alkaline phosphatase is a key molecular mechanism underlying the potential anti-osteoporotic effects. Additionally, the anti-osteoporotic activity of 1,8-naphthyridine derivatives has been associated with antagonism of αvβ3 integrins. wikipedia.org
Table 1: Inhibitory Activity (IC₅₀) of 1,8-Naphthyridine Derivatives against Alkaline Phosphatase Isozymes This table presents the half-maximal inhibitory concentration (IC₅₀) values for select 1,8-Naphthyridine derivatives against bovine tissue non-specific alkaline phosphatase (b-TNAP) and calf intestinal alkaline phosphatase (c-IAP).
| Compound | Substituent | IC₅₀ (µM) vs b-TNAP | IC₅₀ (µM) vs c-IAP |
| 1d | Toluene at pyrrolo ring | 0.30 ± 0.20 | 0.52 ± 0.08 |
| 1e | Butane at pyrrolo ring | 1.61 ± 0.26 | 0.73 ± 0.05 |
| 1g | Methoxy phenyl at benzene (B151609) ring | 0.35 ± 0.21 | 0.61 ± 0.11 |
Data sourced from: acs.org
β3-Adrenoceptor Antagonism
The 1,8-naphthyridine framework is recognized for its potential as a β3-adrenoceptor antagonist. wikipedia.org This class of compounds has been investigated for various therapeutic applications, and their activity as β3-antagonists contributes to their diverse pharmacological profile. wikipedia.org
Phosphodiesterase 4 (PDE4) Inhibition
Inhibition of phosphodiesterase 4 (PDE4) is another significant biological activity attributed to 1,8-naphthyridine derivatives. wikipedia.orgmdpi.com PDE4 is a crucial enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in immune and central nervous system cells. nih.gov By inhibiting PDE4, these compounds prevent the hydrolysis of cAMP, leading to elevated intracellular cAMP levels. nih.gov This increase in cAMP modulates the expression of various cytokines, which is a mechanism central to the anti-inflammatory effects of PDE4 inhibitors. acs.org The 1,8-naphthyridine scaffold is among the heterocyclic structures, including pyridazinones and other naphthyridines, that have been classified as PDE4 inhibitors. acs.org
Adenosine Receptor Agonism
Derivatives of 1,8-naphthyridine have been developed as ligands for adenosine receptors, particularly showing promise as selective agonists for the A2A subtype. wikipedia.orgnih.govmdpi.com Adenosine receptors are G protein-coupled receptors that play a role in cellular responses to stress. nih.gov
A study focusing on a series of 1,8-naphthyridin-4-one derivatives found that while they lacked affinity for the A1 adenosine receptor, many compounds exhibited notable affinity and selectivity for the A2A adenosine receptor (A2AAR). nih.gov This selective agonism at the A2AAR highlights a specific molecular pathway through which these compounds can exert their physiological effects. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The inhibition of the epidermal growth factor receptor (EGFR) is a documented activity for the 1,8-naphthyridine class of compounds. wikipedia.org EGFR is a receptor tyrosine kinase, and its ligand-induced autophosphorylation is a critical step in cell signaling pathways that control cell growth. mdpi.com Overexpression of EGFR is common in many human tumors, making it a key target for anticancer agents. mdpi.com The mechanism of inhibition by related heterocyclic compounds, such as 4-anilinoquinazolines, involves competition with ATP for the kinase domain of the receptor. mdpi.com This competitive inhibition blocks the signal transduction cascade responsible for cell proliferation. mdpi.com
DNA Stabilizing Activity
The biological activity of 1,8-naphthyridine derivatives is also linked to their interaction with DNA, primarily through the inhibition of topoisomerase enzymes. nih.govmdpi.com Topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. wikipedia.orgnih.gov Inhibitors of these enzymes can function as "poisons," which stabilize the transient complex formed between the topoisomerase and DNA. wikipedia.org This action prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis, or programmed cell death. wikipedia.orgnih.gov
Specifically, certain 1,8-naphthyridine derivatives have been designed and synthesized as potential topoisomerase II (Topo II) inhibitors. nih.gov One such derivative demonstrated a potent inhibitory effect on topoisomerase IIβ, with molecular docking studies suggesting a binding pattern within the etoposide binding pocket of the enzyme. nih.gov In the context of antibacterial action, 1,8-naphthyridine derivatives are also known to inhibit DNA gyrase, a bacterial topoisomerase, which is the same mechanism employed by quinolone antibiotics. mdpi.com
Herbicide Safener Applications
In the field of agrochemistry, certain chemical compounds are used as herbicide safeners to protect crops from herbicide injury without diminishing the herbicide's effectiveness against weeds. scilit.netnih.gov The primary mechanism by which most safeners work is by inducing the expression of genes within the crop plant that encode for detoxifying enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases. These enzymes rapidly metabolize and degrade the herbicide, preventing it from reaching damaging concentrations in the crop. This selective enhancement of herbicide metabolism in the crop but not in the target weeds allows for more effective weed control and improved crop productivity. While the first commercial safener was 1,8-naphthalic anhydride, a structurally related compound, the general principle of inducing detoxification pathways is a key application area for heterocyclic compounds in agriculture. scilit.net
Immunostimulant Properties
Research into the immunological effects of 1,8-naphthyridine derivatives has primarily revealed immunomodulatory rather than direct immunostimulant activities. These effects are often associated with derivatives of the core this compound structure, where modifications at different positions of the naphthyridine ring lead to interactions with specific biological targets within the immune system.
Notably, certain 1,8-naphthyridine-3-carboxamide derivatives have been investigated for their immunomodulatory potential. tandfonline.comnih.gov One such derivative, 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide (VL15), has been identified as a selective ligand for the cannabinoid CB2 receptor. nih.govnih.gov The CB2 receptor is predominantly expressed on immune cells and is a key target in the regulation of immune responses and inflammation.
The interaction of VL15 with the CB2 receptor leads to a cascade of downstream effects that modulate immune cell function. Studies on activated peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound can reduce cell proliferation and block cell cycle progression. nih.gov Furthermore, it has been shown to down-regulate the levels of T-cell activation markers and the expression of several key phosphorylated proteins involved in inflammatory signaling pathways, including NF-κB, IKKαβ, IKBα, ERK, and Akt. nih.gov This suggests a mechanism that controls the immune response, which may be beneficial in pathologies with an autoimmune component. nih.govnih.gov
In addition to direct receptor binding, some halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated anti-inflammatory activity through the downregulation of pro-inflammatory cytokines. nih.gov These findings underscore the potential of the 1,8-naphthyridine scaffold as a template for the development of novel immunomodulatory agents.
Table 1: Immunomodulatory Effects of 1,8-Naphthyridine Derivatives
| Derivative | Target | Observed Effects | Reference |
| 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide (VL15) | Cannabinoid CB2 Receptor | Reduces PBMC proliferation, blocks cell cycle progression, down-regulates T-cell activation markers and inflammatory signaling proteins (NF-κB, IKKαβ, IKBα, ERK, Akt). | nih.gov |
| Halogen substituted 1,8-naphthyridine-3-caboxamide derivatives | Not specified | Downregulation of pro-inflammatory cytokines. | nih.gov |
FAD/NAD-linked Reductase Co-factor Entry Modulation
Following a comprehensive review of the available scientific literature, no direct evidence or research findings were identified that specifically describe the modulation of FAD/NAD-linked reductase co-factor entry by this compound or its derivatives. The primary mechanism of action reported for the antimicrobial activity of many 1,8-naphthyridine derivatives, such as nalidixic acid, is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which interferes with DNA replication. mdpi.comnih.gov While this action is crucial for their antibacterial effects, it is mechanistically distinct from the modulation of FAD/NAD-linked reductase co-factors.
Further research is required to determine if this compound or its analogs have any activity related to this specific molecular mechanism.
Computational and Spectroscopic Methodologies in 1,8 Naphthyridine 4 Carboxylic Acid Research
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
Ligand-Protein Interaction Analysis
Molecular docking studies have been crucial in elucidating the interactions of 1,8-naphthyridine (B1210474) derivatives with various protein targets, including the histamine (B1213489) H1 receptor and Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).
H1 Receptor: In a study focused on newly synthesized 1,8-naphthyridine-3-carboxylic acid derivatives, molecular docking was employed to understand their interaction with the human histamine H1 receptor. nih.govrsc.orgrsc.orgresearchgate.net The docking results for the most active compound, 5a1, revealed a binding energy of -7.83 kcal/mol. researchgate.net This compound formed a hydrogen bond between its carbonyl group and the amino acid residue LYS191 in the receptor's active site. researchgate.net Additionally, pi-pi stacking interactions were observed between the naphthyridine ring and the aromatic rings of TYR108 and PHE432 residues, while a pi-sigma interaction was noted with LEU188. researchgate.net These interactions are crucial for the antagonist activity of the compounds.
Mycobacterium tuberculosis Enoyl Reductase (INHA): The enoyl-acyl carrier protein reductase (InhA) is a vital enzyme for the survival of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. researchgate.netrsc.org Molecular docking studies of 1,8-naphthyridine derivatives have identified potential inhibitors of this enzyme. researchgate.netrsc.org In one such study, a series of 1,8-naphthyridine hybrids were designed and docked into the active site of InhA. researchgate.net The top-performing compounds, ST03, ST09, and ST14, exhibited strong binding affinities. researchgate.net For instance, compound ST09 demonstrated a stable and efficient binding energy, suggesting its potential as an effective antituberculosis agent. researchgate.net The interactions typically involve hydrogen bonds and hydrophobic interactions with key residues in the InhA active site. researchgate.netrsc.org
| Compound/Derivative | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |
| 1,8-Naphthyridine-3-carboxylic acid derivative (5a1) | H1 Receptor | LYS191, TYR108, PHE432, LEU188 | -7.83 |
| 1,8-Naphthyridine hybrid (ST09) | Mycobacterium tuberculosis InhA | Not specified in detail in the provided text, but noted to have stable and efficient binding. | Not explicitly stated, but described as having strong binding affinity. |
Prediction of Binding Modes
A primary outcome of molecular docking is the prediction of the binding mode, which describes the orientation and conformation of the ligand within the protein's binding site. This information is critical for understanding the mechanism of action and for optimizing the ligand's structure to improve its binding affinity and selectivity.
For the 1,8-naphthyridine derivatives targeting the H1 receptor, the predicted binding mode showed that the compounds occupy the same binding pocket as the standard antagonist, chlorpheniramine. nih.govrsc.orgresearchgate.net The docking poses revealed that the modifications at the 3-carboxylic acid end of the 1,8-naphthyridine scaffold significantly influence the binding orientation and interactions. nih.govrsc.org
In the case of InhA inhibitors, docking studies predicted that the 1,8-naphthyridine nucleus and its substituents fit into the substrate-binding pocket of the enzyme. rsc.org The binding modes of the most promising compounds often mimic that of the natural substrate or known inhibitors, indicating a competitive mechanism of inhibition. researchgate.netnih.gov The stability of these predicted binding modes is often further validated using molecular dynamics simulations. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide detailed information that complements experimental findings and aids in the interpretation of spectroscopic data.
Density Functional Theory (DFT) Applications
DFT calculations have been widely applied to study the molecular geometry, vibrational frequencies, and electronic properties of 1,8-naphthyridine derivatives. researchgate.networldscientific.comias.ac.inresearchgate.net In a study on 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, DFT calculations using the B3LYP functional and 6-311G(d,p) basis set were performed to optimize the molecular structure and compute the vibrational spectra. researchgate.networldscientific.com The calculated geometric parameters, such as bond lengths and angles, were found to be in good agreement with experimental data where available. researchgate.net Furthermore, the theoretical vibrational frequencies showed a strong correlation with the experimental FTIR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes. researchgate.networldscientific.com
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are prone to electrophilic and nucleophilic attack. The MEP surface of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid was analyzed using DFT calculations. researchgate.networldscientific.com The analysis revealed that the negative potential is concentrated around the oxygen atoms of the carboxylic acid and hydroxyl groups, as well as the nitrogen atoms of the naphthyridine ring, indicating these are the most probable sites for electrophilic attack. Conversely, the regions of positive potential are located around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. This information is crucial for predicting intermolecular interactions, including hydrogen bonding. researchgate.net
HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. aimspress.com
A HOMO-LUMO analysis was performed for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. researchgate.networldscientific.com The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule. aimspress.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited. aimspress.com This analysis helps in understanding the electronic transitions observed in the UV-Vis spectrum and provides a basis for predicting the molecule's reactivity in various chemical and biological processes. researchgate.netaimspress.com
| Computational Method | Application in 1,8-Naphthyridine-4-carboxylic Acid Research | Key Insights |
| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies. | Provides accurate structural parameters and aids in the interpretation of spectroscopic data. researchgate.networldscientific.com |
| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for electrophilic and nucleophilic attack. | Predicts intermolecular interactions and regions of high and low electron density. researchgate.net |
| HOMO-LUMO Analysis | Determination of the frontier molecular orbitals and the energy gap. | Indicates molecular stability, reactivity, and charge transfer characteristics. researchgate.netaimspress.com |
Anharmonic Frequency Computations (e.g., VPT2, VSCF, PT2-VSCF)
Anharmonic frequency computations are crucial for accurately interpreting the vibrational spectra of molecules like this compound. While harmonic frequency calculations are a common starting point, they often deviate from experimental results. Anharmonic methods, such as Vibrational Perturbation Theory (VPT2), Vibrational Self-Consistent Field (VSCF), and its second-order perturbation theory correction (PT2-VSCF), offer a more refined analysis.
In a study on a related compound, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, researchers utilized VPT2, VSCF, and PT2-VSCF methods within the Density Functional Theory (DFT/6-311G(d,p)) framework to interpret the FTIR and FT-Raman spectra. worldscientific.com The root mean square (RMS) values indicated that the frequencies calculated using the VSCF method were in close agreement with the experimentally observed frequencies. worldscientific.com This approach also allowed for the identification of combination and overtone bands in the FTIR spectrum, providing a more complete understanding of the molecule's vibrational behavior. worldscientific.com
Theoretical Analysis of Electronic Spectra (e.g., TD-B3LYP)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic transitions of molecules. The B3LYP functional is commonly employed for this purpose. For instance, the electronic spectra of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid in water and ethanol (B145695) were analyzed using the TD-B3LYP/6-311++G(d,p) level of theory. worldscientific.com This type of analysis helps in understanding the electronic properties, such as HOMO-LUMO energy gaps, which are vital for predicting a molecule's reactivity and electronic behavior. worldscientific.comnih.gov
Computational Studies on Reaction Mechanisms
Computational chemistry plays a vital role in elucidating the reaction mechanisms involved in the synthesis of 1,8-naphthyridine derivatives. For example, understanding the steps in the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives can be aided by computational modeling. rsc.org These studies can help in optimizing reaction conditions and designing more efficient synthetic routes. The process often involves heating reagents in a sealed tube or refluxing with a base like sodium hydroxide (B78521), followed by acidification to precipitate the desired carboxylic acid. rsc.orgresearchgate.net
In Silico Drug-Likeness Prediction and Biological Activity Profiling (e.g., PASS Software, Swiss ADME)
Before undertaking expensive and time-consuming laboratory synthesis and testing, computational tools are employed to predict the drug-likeness and potential biological activities of new chemical entities.
PASS (Prediction of Activity Spectra for Substances) Software: This software is used to predict the biological activity spectrum of a compound based on its structural formula. In a study on new 1,8-naphthyridine-3-carboxylic acid analogues, PASS software was used to predict their biological activities prior to synthesis. rsc.orgnih.govnih.gov
SwissADME: This web-based tool is widely used to evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. rsc.orgnih.govnih.gov It helps in predicting properties like absorption, distribution, metabolism, and excretion (ADME). researchgate.net The "Boiled-Egg" model within SwissADME, for instance, provides a simple graphical representation of a molecule's potential for passive gastrointestinal absorption and brain penetration. researchgate.net For new 1,8-naphthyridine-3-carboxylic acid derivatives, in silico ADMET profiles and PASS analyses were performed to assess their potential as drug candidates. nih.gov
These in silico approaches are invaluable for prioritizing compounds for synthesis and further experimental evaluation, thereby streamlining the drug discovery process. nih.govmdpi.com
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound and its derivatives.
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com In the context of 1,8-naphthyridine-carboxylic acid derivatives, FTIR spectra provide characteristic peaks for various bonds. For example, the C-H stretching in aromatic rings, the C=O stretching of the keto and amide groups, and C-Cl bonds have been identified in the FTIR spectra of such compounds. nih.gov FTIR is particularly effective for analyzing colored and fluorescent samples where Raman spectroscopy might be challenging. thermofisher.com The solid-phase FTIR spectra of related compounds have been recorded in the 4000–500 cm⁻¹ region to investigate their vibrational modes. nih.gov
FT-Raman spectroscopy is a complementary technique to FTIR. thermofisher.com It provides information about the vibrational modes of a molecule by measuring the inelastic scattering of laser light. sapub.org For 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, the FT-Raman spectrum was recorded in the 4000–400 cm⁻¹ region. nih.gov The combination of FTIR and FT-Raman spectroscopy, along with computational analysis, allows for a comprehensive assignment of the vibrational spectra. nih.gov
Data Tables
Table 1: Computational Methods in this compound Research
| Methodology | Application | Example Software/Technique | Key Insights |
|---|---|---|---|
| Anharmonic Frequency Computations | Accurate interpretation of vibrational spectra | VPT2, VSCF, PT2-VSCF | Identification of fundamental, overtone, and combination bands; correlation with experimental data. |
| Theoretical Electronic Spectra Analysis | Study of electronic transitions and properties | TD-B3LYP | HOMO-LUMO energy gaps, prediction of UV-Vis spectra, understanding electronic behavior. |
| Computational Reaction Mechanisms | Elucidation of synthetic pathways | N/A | Optimization of reaction conditions, design of efficient synthetic routes. |
| In Silico Drug-Likeness Prediction | Assessment of pharmacokinetic properties | SwissADME | Prediction of ADME properties, oral bioavailability, and blood-brain barrier penetration. |
Table 2: Spectroscopic Data for 1,8-Naphthyridine Derivatives
| Spectroscopic Technique | Region (cm⁻¹) | Observed Vibrational Modes/Functional Groups |
|---|---|---|
| FTIR | 4000-400 | C-H (aromatic), C=O (keto and amide), C-Cl |
List of Compounds Mentioned
this compound
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid
1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
1-Benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,8-naphthyridine derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map out the precise arrangement of atoms within the molecule.
¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, the protons on the heterocyclic rings typically appear in the aromatic region (downfield), generally between 7.0 and 9.5 ppm. oregonstate.edu The exact chemical shifts are influenced by the electronic environment of each proton. The carboxylic acid proton (-COOH) is highly deshielded and characteristically appears as a broad singlet at a very downfield position, often above 10 ppm, a distinctive feature for carboxylic acids. libretexts.orglibretexts.org Protons on the carbon atoms adjacent to the nitrogen atoms in the naphthyridine ring are expected to be deshielded and resonate at a lower field compared to the other ring protons. For instance, in related 1,8-naphthyridine structures, the proton at position 2 is often observed at a lower field due to the influence of the adjacent nitrogen. chemicalbook.com The coupling between adjacent protons (vicinal coupling) provides crucial information about their spatial relationship, helping to assign specific signals to their respective positions on the naphthyridine core.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically found in the highly deshielded region of 160-180 ppm. libretexts.orglibretexts.org The carbon atoms of the aromatic naphthyridine rings resonate in the approximate range of 110-160 ppm. oregonstate.edu Carbons directly bonded to nitrogen atoms (C-2, C-7, C-8a) are generally more deshielded than other carbons in the ring system. chemicalbook.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and assign the chemical shifts with greater accuracy. nih.gov
Below is a table summarizing typical predicted and observed chemical shifts for protons and carbons in compounds related to this compound.
| Nucleus | Position/Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. libretexts.org |
| ¹H | Aromatic (Naphthyridine Ring) | 7.0 - 9.5 | Complex splitting patterns due to H-H coupling. oregonstate.edu |
| ¹³C | Carbonyl (-COOH) | 160 - 180 | Typically a quaternary carbon, may show a weaker signal. libretexts.org |
| ¹³C | Aromatic (Naphthyridine Ring) | 110 - 160 | Chemical shifts are sensitive to substituents and nitrogen positions. oregonstate.edu |
Mass Spectrometry (MS) in Compound Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₉H₆N₂O₂). uni.lu
Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For this compound, the monoisotopic mass is approximately 174.04 g/mol . uni.lu
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The fragmentation pattern is like a fingerprint for the molecule. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, loss of 17 amu) and the loss of the entire carboxyl group (•COOH, loss of 45 amu). libretexts.orglibretexts.org The fragmentation of the naphthyridine ring itself can also produce a series of diagnostic peaks. The most stable fragments will typically produce the most intense peaks in the mass spectrum. For instance, the formation of a stable acylium ion ([R-CO]⁺) is a common fragmentation pathway for carbonyl compounds and is often observed as a prominent peak. libretexts.orgchemguide.co.uk
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step to increase the volatility of the carboxylic acid, for its identification and quantification in complex mixtures. nih.gov
| Ion | Formula | m/z (Predicted) | Fragmentation Event |
|---|---|---|---|
| [M+H]⁺ | [C₉H₇N₂O₂]⁺ | 175.05 | Protonated Molecular Ion. uni.lu |
| [M]⁺ | [C₉H₆N₂O₂]⁺ | 174.04 | Molecular Ion. uni.lu |
| [M-OH]⁺ | [C₉H₅N₂O]⁺ | 157.04 | Loss of hydroxyl radical. libretexts.org |
| [M-COOH]⁺ | [C₈H₅N₂]⁺ | 129.05 | Loss of carboxyl group. libretexts.org |
Ultraviolet-Visible (UV/VIS) Spectroscopy
Ultraviolet-Visible (UV/VIS) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
The UV/VIS spectrum of this compound is dominated by absorptions arising from π→π* transitions within the aromatic naphthyridine ring system. libretexts.org Unconjugated carboxylic acids typically show a weak n→π* transition around 200-210 nm, which is often not practically useful for structural determination. libretexts.org However, when conjugated with an aromatic system like naphthyridine, the π→π* transitions are shifted to longer wavelengths (a bathochromic shift) and become more intense.
The spectrum is expected to show multiple absorption bands characteristic of the heteroaromatic system. For comparison, studies on related naphthyridine carboxylic acids, such as 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, have been analyzed using UV/VIS spectroscopy to investigate their electronic properties. nih.gov The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and pH, as these can affect the ionization state of the carboxylic acid and the nitrogen atoms in the ring. Substituents on the naphthyridine ring can also significantly alter the absorption spectrum. pku.edu.cn Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are frequently used to predict and interpret the electronic transitions observed in the UV/VIS spectra of these compounds. worldscientific.com
| Transition Type | Expected λ_max Range (nm) | Associated Chromophore |
|---|---|---|
| π→π | ~220 - 350 | Conjugated 1,8-Naphthyridine ring system. researchgate.net |
| n→π | ~200 - 220 | Carboxyl C=O group (often weak and overlapped). libretexts.org |
Future Research Directions and Therapeutic Potential
Development of Novel 1,8-Naphthyridine-4-carboxylic Acid Scaffolds with Enhanced Pharmacological Profiles
The versatility of the 1,8-naphthyridine (B1210474) core allows for extensive chemical modification to enhance its pharmacological properties. tandfonline.com Researchers are actively exploring the synthesis of new derivatives with the goal of improving their therapeutic potential. nih.gov
One promising approach involves the creation of hybrid molecules. By combining the this compound scaffold with other pharmacologically active moieties, such as piperazine (B1678402), benzamide (B126), or 1,2,4-triazole (B32235) rings, novel compounds with potentially synergistic or enhanced activities can be generated. rsc.orgmdpi.com For instance, the hybridization of a 1,8-naphthyridine core with a piperazine and benzamide scaffold has been explored for developing new anti-tubercular agents. rsc.org
Furthermore, the introduction of various substituents at different positions of the naphthyridine ring system is a key strategy. For example, modifications at the C-7 position of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been shown to significantly influence their antitumor activity. acs.org Similarly, the nature of the substituent at the N-1 position is crucial for cytotoxicity. acs.org The synthesis of esters of 2- and 4-alkylamino-1,8-naphthyridine-3-carboxylic acids has been investigated for their positive inotropic properties, demonstrating the diverse pharmacological profiles that can be achieved through targeted chemical design. nih.gov
Exploration of New Biological Targets and Pathways for this compound Derivatives
While initially recognized for their antibacterial activity through the inhibition of DNA gyrase, the therapeutic applications of this compound derivatives have expanded significantly. mdpi.comontosight.ai Ongoing research seeks to identify new biological targets and elucidate the molecular pathways through which these compounds exert their effects.
Recent studies have revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihistaminic properties. nih.govnih.gov For example, certain derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. acs.org Others have shown affinity for cannabinoid receptors, particularly the CB2 receptor, suggesting their potential in modulating the endocannabinoid system. nih.gov The exploration of these compounds as antitumor agents has also gained traction, with some derivatives demonstrating cytotoxicity against various cancer cell lines. nih.govresearchgate.net
The following table summarizes some of the explored biological targets for this compound derivatives:
| Biological Target | Therapeutic Area | Reference |
| DNA Gyrase/Topoisomerase IV | Antibacterial | mdpi.comontosight.ai |
| HIV-1 Integrase | Antiviral | acs.org |
| Cannabinoid Receptors (CB2) | Various | nih.gov |
| Tubulin | Anticancer | nih.gov |
| Histamine (B1213489) H1 Receptor | Antihistaminic | nih.gov |
Optimization Strategies for Enhanced Activity and Selectivity
A critical aspect of future research is the optimization of this compound derivatives to enhance their activity against specific targets while minimizing off-target effects. This involves a deep understanding of their structure-activity relationships (SAR).
SAR studies have provided valuable insights into the chemical features required for potent biological activity. For instance, in the context of antitumor agents, the presence of a 2-thiazolyl group at the N-1 position and aminopyrrolidine functionality at the C-7 position of the 1,8-naphthyridine ring are considered essential for cytotoxicity. nih.gov Similarly, for antibacterial activity, the introduction of a cyclopropyl (B3062369) group at N-1 and specific substituents at C-7 can significantly improve potency. mdpi.com
Researchers are employing various strategies to fine-tune the pharmacological properties of these compounds. These include:
Modification of substituents: Altering the size, lipophilicity, and electronic properties of substituents at key positions of the naphthyridine ring. acs.org
Ring modifications: Exploring different heterocyclic cores that mimic the 1,8-naphthyridine scaffold to improve activity and pharmacokinetic properties. acs.org
Stereochemical considerations: Investigating the impact of stereochemistry on biological activity, as seen in derivatives with chiral centers. nih.gov
Addressing Drug Resistance Challenges through Naphthyridine Derivatives
The rise of drug-resistant pathogens and cancer cells poses a significant threat to global health. nih.gov this compound derivatives offer a promising avenue for combating this challenge.
In the realm of infectious diseases, these compounds have shown potential in overcoming bacterial resistance to existing antibiotics. Some derivatives can potentiate the activity of fluoroquinolones against multi-resistant bacterial strains, suggesting a synergistic effect. nih.govnih.gov The mechanism may involve the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. nih.gov
Furthermore, research is focused on developing novel naphthyridine-based agents that are active against drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgnih.gov By designing molecules that target different pathways or are less susceptible to resistance mechanisms, scientists aim to create more effective treatments for this persistent disease. rsc.org
In oncology, benzo[b]-1,8-naphthyridine derivatives have been investigated for their ability to reverse multidrug resistance (MDR) in tumor cells. nih.gov These compounds can act as chemosensitizers, making cancer cells more susceptible to the effects of conventional anticancer drugs. nih.gov
Integration of Advanced Computational and Experimental Approaches for Rational Drug Design
The development of novel this compound derivatives is increasingly being guided by a combination of advanced computational and experimental techniques. This integrated approach, known as rational drug design, allows for a more efficient and targeted discovery process.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are used to predict the binding of these compounds to their biological targets and to identify key structural features that influence their activity. nih.govresearchgate.net For example, docking studies have been employed to understand the interaction of 1,8-naphthyridine derivatives with DNA gyrase and the histamine H1 receptor. nih.govmedchemexpress.com 3D-QSAR models have provided insights into the cytotoxic effects of these compounds on various cancer cell lines. nih.gov
These in silico predictions are then validated and refined through experimental synthesis and biological evaluation. researchgate.net This iterative cycle of design, synthesis, and testing allows for the systematic optimization of lead compounds. The use of efficient synthetic methods, such as ultrasonic irradiation, can further accelerate the development process. vidhyayanaejournal.org This synergy between computational and experimental approaches holds great promise for the discovery of the next generation of this compound-based therapeutics.
Q & A
Q. Advanced
- Sealed-tube coupling : Heating acids with amines in dry DMF for 24 hours improves coupling efficiency .
- Purification : Recrystallization (ethanol) and column chromatography (methanol:chloroform = 10:40) enhance purity .
- Decarboxylation mitigation : Use cyanide ions (Cu/KCN in Me₂SO₄) or controlled heating (<260°C) to prevent undesired CO₂ loss .
How do substituents influence pharmacological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance cytotoxicity. For example, 4-chloro-phenyl derivatives (compound 8a ) showed 83% yield and activity against MCF7 cells .
- Hydrophobic substituents (e.g., benzyl groups) improve blood-brain barrier penetration for CNS-targeted agents .
- Trifluoromethyl groups increase metabolic stability and binding affinity in antimicrobial derivatives .
How can in silico methods guide compound design?
Q. Advanced
- ADMET prediction : Tools like SwissADME assess solubility (LogP), bioavailability, and toxicity. For example, low polar surface area (<140 Ų) correlates with oral bioavailability .
- PASS analysis : Predicts antihistaminic or antitumor activity based on structural similarity to known bioactive scaffolds .
- Docking studies : Identify binding modes to targets like histamine H₁ receptors or DNA topoisomerases .
How to address contradictions in biological activity data?
Q. Advanced
- Dose-response reevaluation : Confirm activity thresholds (e.g., compounds with Pa > Pi in PASS analysis may show false positives) .
- Assay standardization : Use consistent cell lines (e.g., MCF7 for cytotoxicity) and controls to minimize variability .
- Metabolite profiling : Check for in situ degradation (e.g., decarboxylation under physiological pH) using HPLC-MS .
What are key challenges in functionalizing the naphthyridine core?
Q. Advanced
- Steric hindrance : Bulky substituents at the 3-position hinder coupling; use smaller amines (e.g., 2-aminopyridine) .
- Regioselectivity : Friedländer reactions require precise temperature control (reflux in ethanol) to avoid byproducts .
- Acid sensitivity : Avoid strong acids during hydrolysis; use 9M H₂SO₄ at 130°C for controlled nitrile-to-carboxylic acid conversion .
What analytical tools resolve complex reaction mixtures?
Q. Basic
- TLC monitoring : Use chloroform:methanol (4:1) on silica gel plates to track reaction progress .
- HPLC : Separate isomers (e.g., 7-chloro vs. 7-fluoro derivatives) with C18 columns and acetonitrile/water gradients .
How are cytotoxic activities evaluated in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
